Alpha-cyano-3,4-dimethoxycinnamic acid

Description

Contextualization as a Phenylpropanoid Derivative

Alpha-cyano-3,4-dimethoxycinnamic acid is classified as a phenylpropanoid derivative. The phenylpropanoids are a large and diverse family of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine through the shikimic acid pathway. prepchem.com Their defining structural feature is a six-carbon aromatic phenyl group attached to a three-carbon propene tail. prepchem.com Cinnamic acid is a central intermediate in the biosynthesis of this class of compounds. prepchem.com The core structure of this compound, being derived from cinnamic acid, firmly places it within this significant class of natural products.

Structural Characteristics and Functional Groups

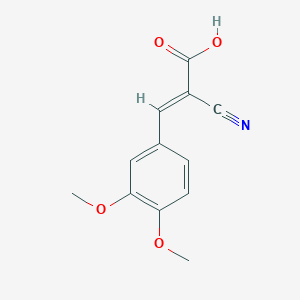

The chemical structure of this compound is characterized by a cinnamic acid backbone with specific functional group modifications. The key features include a phenyl ring substituted with two methoxy (B1213986) groups (-OCH₃) at the 3 and 4 positions. Additionally, a cyano group (-C≡N) is attached to the alpha carbon of the acrylic acid side chain. This combination of a bulky, electron-donating dimethoxy-substituted phenyl ring, a conjugated double bond, a carboxyl group, and a strongly electron-withdrawing cyano group results in a molecule with a distinct electronic and steric profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Functional Groups | Phenyl, Methoxy, Cyano, Carboxylic Acid, Alkene |

| Systematic Name | (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid |

Position within the Alpha-Cyanocinnamic Acid Family and Dimethoxy Cinnamic Acids

This compound is a member of two important subclasses of cinnamic acid derivatives. As a member of the alpha-cyanocinnamic acid family, it shares the characteristic feature of a cyano group at the alpha position of the propenoic acid chain. wikipedia.org This family of compounds is known for its utility in chemical synthesis and various biological applications. wikipedia.org

Simultaneously, it belongs to the group of dimethoxy cinnamic acids, which are characterized by the presence of two methoxy groups on the phenyl ring. Current time information in Louisville, KY, US.wikipedia.org The positions of these methoxy groups can vary, leading to different isomers with potentially different properties. The 3,4-dimethoxy substitution pattern is a common motif found in many natural and synthetic phenylpropanoids. Current time information in Louisville, KY, US.

Historical Perspectives in Chemical Synthesis and Derivatives Research

The synthesis of cinnamic acid derivatives has a long history in organic chemistry. The development of synthetic routes to alpha-cyanocinnamic acids has been an area of interest for their utility as building blocks in the synthesis of more complex molecules. Research into the derivatives of 3,4-dimethoxycinnamic acid has also been extensive, driven by the natural occurrence of this compound and its potential applications. wikipedia.org While specific historical details on the first synthesis of this compound are not widely documented, its preparation would logically follow from the established synthetic methodologies for related compounds. The exploration of its derivatives is part of the broader and ongoing investigation into the structure-activity relationships of substituted cinnamic acids.

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H,14,15)/b9-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMACYVMZKYRYSL-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019363 | |

| Record name | (E)-2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37630-52-7 | |

| Record name | (2E)-2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37630-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-cyano-3-(3,4-dimethoxyphenyl)-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Alpha-cyano-3,4-dimethoxycinnamic Acid

The most well-documented methods for synthesizing this compound and its precursors are rooted in the Knoevenagel condensation, a reliable strategy for carbon-carbon bond formation. This is often followed by a hydrolysis step if an ester is used as the starting material.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction. iosrjournals.org For the synthesis of this compound, the primary reactants are 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) and an active methylene compound like cyanoacetic acid or its esters.

Two primary variations of this approach exist:

Direct Condensation with Cyanoacetic Acid: In this one-step method, veratraldehyde is reacted directly with cyanoacetic acid. chemicalbook.com The reaction is typically catalyzed by a weak base, such as an amine. A common procedure involves refluxing the reactants in a solvent like toluene (B28343) with a catalyst such as ammonium (B1175870) acetate (B1210297). prepchem.com The water produced during the condensation is removed to drive the reaction to completion.

Condensation with Cyanoacetic Acid Esters: A frequently employed two-step route involves the condensation of veratraldehyde with an ester of cyanoacetic acid, such as ethyl cyanoacetate. prepchem.com This reaction is also base-catalyzed, with piperidine (B6355638) in ethanol (B145695) being a common system. prepchem.com This pathway first yields the corresponding ester, ethyl alpha-cyano-3,4-dimethoxycinnamate, which must then be converted to the final acid. sigmaaldrich.com

The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the veratraldehyde. The resulting intermediate subsequently undergoes dehydration to form the α,β-unsaturated product.

When the Knoevenagel condensation is performed using an ester like ethyl cyanoacetate, the resulting product is ethyl alpha-cyano-3,4-dimethoxycinnamate. To obtain the final this compound, this ester must be hydrolyzed.

This transformation is typically achieved through saponification, a standard chemical procedure. The process involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a solvent mixture like aqueous ethanol. The mixture is heated to facilitate the reaction, which cleaves the ester bond, forming the sodium or potassium salt of the carboxylic acid and ethanol. The reaction is completed by acidifying the mixture with a strong acid, like hydrochloric acid, which protonates the carboxylate salt to precipitate the final this compound. A similar process under alkaline conditions has been described for the related compound 3,4-dimethoxy-cinnamic acid ethyl ester. google.com

The efficiency and yield of the Knoevenagel condensation are highly dependent on the chosen reactants, catalysts, and reaction conditions. Factors such as solvent polarity, temperature, and the method of water removal can significantly impact the outcome. Modern techniques, such as microwave irradiation, have been shown to dramatically reduce reaction times and often improve yields. nih.gov

Below is a comparative analysis of yields reported for Knoevenagel condensations of substituted aromatic aldehydes with active methylene compounds under various conditions. While not all examples are for the specific target compound, they provide insight into the efficiency of different synthetic strategies.

| Aromatic Aldehyde | Active Methylene Compound | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| 2,4-Dimethoxybenzaldehyde | Ethyl cyanoacetate | Microwave irradiation, 2,4-pentanedione, ethanol | 90% |

| Benzophenone (ketone) | Ethyl cyanoacetate | Ammonium acetate, n-heptane, reflux | 94.1% |

| Various aromatic aldehydes | Cyanoacetamide | Triethylamine, microwave, NaCl solution | 90-99% |

| Various aromatic aldehydes | Methyl cyanoacetate | Triethylamine, microwave, ethanol | 70-90% |

This table presents data from various Knoevenagel condensation reactions to illustrate the range of yields achievable with different substrates and conditions. nih.govunifap.brchemicalbook.com

The data indicates that high yields are achievable, particularly with modern methods like microwave-assisted synthesis, which can accelerate the reaction and lead to cleaner product formation. nih.govunifap.br The choice of catalyst and solvent system is crucial for optimizing the reaction for specific substrates.

Exploration of Novel Synthetic Routes

Research into the synthesis of this compound and related compounds is ongoing, with a focus on improving stereocontrol and adhering to the principles of green chemistry.

The double bond formed during the Knoevenagel condensation can exist as either the (E) or (Z) isomer. For this compound, this refers to the geometric arrangement of the 3,4-dimethoxyphenyl group and the cyano group around the double bond. Overwhelmingly, the Knoevenagel condensation is highly stereoselective, favoring the formation of the thermodynamically more stable (E)-isomer. rsc.orgorganic-chemistry.orgresearchgate.net

This stereoselectivity arises from minimizing steric hindrance. The (E)-isomer, where the bulky aromatic ring and the cyano-carboxyl group are on opposite sides of the double bond (a trans configuration), is sterically preferred over the (Z)-isomer, where they are on the same side (a cis configuration). While an initial mixture of isomers may form, the reversibility of the reaction steps under basic conditions often allows for equilibration to the more stable (E)-product. rsc.org As a result, syntheses typically report the isolation of the (E)-isomer in high purity.

Traditional Knoevenagel condensations often utilize toxic solvents like pyridine (B92270) and catalysts such as piperidine. iosrjournals.org Modern synthetic chemistry aims to replace these hazardous materials with more environmentally benign alternatives. The application of green chemistry principles to the synthesis of cinnamic acid derivatives has led to several innovations:

Solvent-Free Conditions: Conducting the reaction without a solvent (neat) or under solid-state conditions significantly reduces waste. These reactions are often facilitated by grinding the reactants together or by using microwave irradiation, which can lead to faster reaction times and high yields. organic-chemistry.org

Use of Greener Catalysts and Solvents: There is a move towards replacing hazardous bases with alternatives like ammonium acetate or triethylamine. prepchem.com Ionic liquids are also being explored as they can act as both the catalyst and the solvent and can often be recycled. iosrjournals.org Water is an ideal green solvent, and some Knoevenagel condensations have been successfully performed in aqueous media.

Energy Efficiency: Microwave-assisted synthesis is a key green technology that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. iosrjournals.orgunifap.br

Atom Economy: The Knoevenagel condensation itself has good atom economy, as the main byproduct is water.

By incorporating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Derivatization and Analog Development

The structure of this compound offers several sites for chemical modification, primarily centered around the carboxylic acid function, the phenyl ring, and the alpha-cyano group. These modifications are crucial for developing analogs with tailored properties.

Esterification and Amidation Reactions

The carboxylic acid group is a readily accessible handle for derivatization through esterification and amidation. These reactions are fundamental in medicinal chemistry for modifying a compound's polarity, solubility, and bioavailability.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a highly efficient method for forming esters under mild conditions. cmu.ac.th This reaction proceeds by activating the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by an alcohol. cmu.ac.th Alternative methods include conversion to an acyl halide followed by reaction with an alcohol, or using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). cmu.ac.thresearchgate.net

Amidation: Similarly, the synthesis of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. Carbodiimide (B86325) reagents are central to this transformation. Reagents such as DCC or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. mdpi.comanalis.com.my The use of EDC is often preferred in synthetic protocols as the resulting urea (B33335) byproduct is water-soluble, simplifying purification. analis.com.my The reaction efficiency can be optimized by adjusting solvents, temperature, and the molar ratios of the coupling agents. analis.com.my Chemo-enzymatic methods, for instance using immobilized Candida antarctica lipase (B570770) B, also provide a green chemistry approach to amidation. researchgate.net

| Reaction Type | Key Reagents | General Conditions | Key Feature |

|---|---|---|---|

| Steglich Esterification | DCC, DMAP, Alcohol | Anhydrous organic solvent (e.g., DCM, THF), Room Temperature | High yields under mild conditions. cmu.ac.th |

| Carbodiimide-mediated Amidation | EDC or DCC, Amine, (Optional: HOBt) | Organic or aqueous-organic mixtures, Room Temperature to 60°C | EDC allows for easy removal of urea byproduct. analis.com.my |

| Acyl Halide Method | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by Alcohol/Amine | Two-step process, often requires a non-nucleophilic base | Involves a highly reactive intermediate. cmu.ac.th |

| Enzymatic Synthesis | Immobilized Lipase (e.g., Lipase B), Alcohol/Amine | Organic solvent (e.g., Toluene), Controlled Temperature | Environmentally friendly, high selectivity. researchgate.net |

Modifications of the Phenyl Ring System

The 3,4-dimethoxy substituted phenyl ring is another key target for modification to generate structural analogs. The nature and position of substituents on the phenyl ring of cinnamic acid derivatives are known to significantly influence their biological activity. nih.gov

Potential modifications to the phenyl ring of this compound include:

Demethylation: Cleavage of one or both methoxy (B1213986) ether groups to yield the corresponding hydroxylated derivatives (a catechol system). This transformation dramatically increases the polarity of the molecule and can introduce new biological activities, such as antioxidant properties associated with the free hydroxyl groups.

Electrophilic Aromatic Substitution: The phenyl ring, activated by the two electron-donating methoxy groups, is susceptible to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing methoxy and the propenoic acid side chain would govern the position of the new substituent.

Introduction of other functional groups: Synthesis can begin from analogs of 3,4-dimethoxybenzaldehyde that contain other substituents on the aromatic ring, which are then carried through the condensation reaction to form the final cinnamic acid derivative.

These modifications allow for the systematic exploration of structure-activity relationships by altering the electronic and steric properties of the aromatic system.

Reactivity Studies of the Alpha-Cyano Group

The alpha-cyano (α-CN) group is a strong electron-withdrawing group that significantly influences the reactivity of the entire molecule. It activates the adjacent carbon-carbon double bond, making it more susceptible to nucleophilic attack.

Research on related α-cyano cinnamic acids has demonstrated their participation in specialized reactions. One notable transformation is the metal-catalyzed decarboxylative coupling with ethers. researchgate.net In these reactions, the α-cyano cinnamic acid can undergo a coupling reaction that results in either oxyalkylation or alkenylation, depending on the catalyst used (e.g., Nickel vs. Manganese acetate). researchgate.net The presence of the cyano group is critical for the success of these transformations. The group itself can also be a target for chemical conversion, such as hydrolysis to a carboxylic acid or reduction to an amine, although these would represent more drastic structural changes.

Reaction Mechanisms and Kinetics

Understanding the mechanisms of the aforementioned reactions is key to optimizing conditions and predicting outcomes.

For esterification and amidation reactions mediated by carbodiimides like DCC, the mechanism is well-established. The reaction initiates with the protonation of the carbodiimide by the carboxylic acid. The resulting carboxylate anion then attacks the activated carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent. In the final step, it is attacked by a nucleophile (an alcohol for esterification or an amine for amidation), leading to the formation of the desired ester or amide and a dicyclohexylurea (DCU) byproduct. mdpi.com

For the decarboxylative coupling reactions , a possible radical-based mechanism has been proposed. researchgate.net In a copper-catalyzed system using a peroxide initiator like tert-butyl hydroperoxide (TBHP), the mechanism is thought to involve the following steps:

Generation of radical species from TBHP.

Oxidation of the copper catalyst to a higher oxidation state (e.g., Cu(II)).

The Cu(II) catalyst reacts with the α-cyano cinnamic acid.

A subsequent radical process involving the substrate and the ether leads to the final coupled product.

Specific kinetic studies detailing the reaction rates and activation energies for transformations of this compound are not extensively detailed in the literature. However, the kinetics would be expected to depend on factors such as substrate and reagent concentrations, temperature, solvent polarity, and the specific catalyst employed.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a foundational view of the molecular structure of Alpha-cyano-3,4-dimethoxycinnamic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the structure of this compound, the following proton signals are expected:

Aromatic Protons: The benzene (B151609) ring contains three protons, which would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (e.g., doublet, doublet of doublets) depend on their position relative to the electron-donating methoxy (B1213986) groups and the electron-withdrawing cinnamic acid moiety.

Vinyl Proton: A single proton is attached to the carbon-carbon double bond. This vinylic proton is expected to appear as a singlet at a downfield position (typically >7.5 ppm) due to the deshielding effects of the adjacent cyano and carboxyl groups, as well as the aromatic ring.

Methoxy Protons: The two methoxy groups (-OCH₃) are chemically distinct and would each produce a sharp singlet. These signals are expected in the upfield region of the spectrum (typically 3.5-4.0 ppm), with each integrating to three protons.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is highly variable and often appears as a broad singlet far downfield (typically >10 ppm). Its visibility can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, twelve distinct carbon signals are anticipated:

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have the most downfield chemical shift (typically 165-185 ppm).

Aromatic and Vinylic Carbons: The six carbons of the aromatic ring and the two vinylic carbons of the double bond will resonate in the range of approximately 100-150 ppm. The carbons bearing the methoxy groups will be shielded compared to the others.

Cyano Carbon: The carbon of the cyano group (-C≡N) typically appears in the range of 115-125 ppm.

Methoxy Carbons: The two methoxy group carbons are expected to produce signals in the upfield region of the spectrum (typically 55-65 ppm).

| Expected ¹H NMR Signals | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Proton 1 | ~7.0-7.8 | Doublet / Doublet of Doublets | 1H | Aromatic C-H |

| Aromatic Proton 2 | ~7.0-7.8 | Doublet / Doublet of Doublets | 1H | Aromatic C-H |

| Aromatic Proton 3 | ~7.0-7.8 | Doublet / Doublet of Doublets | 1H | Aromatic C-H |

| Vinylic Proton | >7.5 | Singlet | 1H | =C-H |

| Methoxy Protons 1 | ~3.8-4.0 | Singlet | 3H | -OCH₃ |

| Methoxy Protons 2 | ~3.8-4.0 | Singlet | 3H | -OCH₃ |

| Carboxylic Acid Proton | >10 | Broad Singlet | 1H | -COOH |

| Expected ¹³C NMR Signals | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | 165-185 | -COOH |

| Aromatic/Vinylic Carbons | 100-150 | Ar-C, Ar-C-O, Ar-C-C=, =C-CN |

| Cyano Carbon | 115-125 | -C≡N |

| Methoxy Carbons | 55-65 | -OCH₃ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this molecule, COSY would primarily show correlations between the coupled protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling). This technique would definitively link the proton signals of the aromatic, vinylic, and methoxy groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific bond vibrations. It is an excellent tool for identifying the functional groups present.

Characteristic Vibrational Modes of Cyano, Carboxyl, and Methoxy Groups

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key functional groups.

Carboxyl Group (-COOH): This group gives rise to two very distinct signals: a very broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band around 1680-1710 cm⁻¹. The broadness of the O-H stretch is due to hydrogen bonding.

Cyano Group (-C≡N): The carbon-nitrogen triple bond has a characteristic stretching vibration that appears as a sharp, medium-intensity peak in the 2220-2260 cm⁻¹ region. The presence of this peak is a clear indicator of the cyano functionality.

Methoxy Groups (-OCH₃): The C-H bonds of the methoxy groups will contribute to the C-H stretching region around 2850-3000 cm⁻¹. More diagnostically, the C-O stretching of the aryl ether linkage will produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ and 1020 cm⁻¹.

Alkene and Aromatic Rings: The C=C stretching of the alkene and the aromatic ring will appear in the 1450-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Sharp, Strong |

| Cyano | C≡N Stretch | 2220-2260 | Sharp, Medium |

| Alkene | C=C Stretch | ~1620-1640 | Medium |

| Aromatic Ring | C=C Stretch | ~1450-1600 | Medium-Weak |

| Methoxy / Ether | C-O Stretch | ~1250 and ~1020 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. It is particularly useful for analyzing compounds with conjugated systems.

Chromophore Analysis and Electronic Transitions

The chromophore is the part of the molecule responsible for absorbing UV-Vis light. In this compound, the chromophore is the entire conjugated system, which includes the 3,4-dimethoxyphenyl ring, the carbon-carbon double bond, the cyano group, and the carbonyl group. This extensive conjugation is expected to result in strong UV absorbance.

The primary electronic transitions observed in molecules like this are π → π* (pi to pi-star) and n → π* (n to pi-star) transitions.

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in this compound, the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is reduced. This results in a strong absorption band (high molar absorptivity) at a relatively long wavelength (λₘₐₓ), likely in the UVA range (315-400 nm).

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and methoxy groups) to a π* antibonding orbital. These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (low molar absorptivity) compared to π → π* transitions. They may sometimes be obscured by the much stronger π → π* absorption band.

The position of the maximum absorbance (λₘₐₓ) is sensitive to the solvent used, as solvent polarity can stabilize the ground and excited states to different extents.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding to π antibonding | ~315-400 nm | High (Strong) |

| n → π | n non-bonding to π antibonding | Longer than π → π* | Low (Weak) |

Mass Spectrometry (MS)

Comprehensive mass spectrometric data for this compound is not extensively available in peer-reviewed literature. However, based on the known behavior of related cinnamic acid derivatives, the following sections outline the expected principles and techniques for its analysis.

Ionization Techniques for Molecular Weight Determination

The determination of the molecular weight of this compound would typically be achieved using soft ionization techniques to minimize fragmentation and preserve the molecular ion.

Matrix-Assisted Laser Desorption/Ionization (MALDI): This is a common technique for the analysis of cinnamic acid derivatives. In MALDI mass spectrometry, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. For a compound like this compound, related compounds such as α-cyano-4-hydroxycinnamic acid (CHCA) are often used as the matrix. The laser irradiation of the matrix facilitates a soft ionization of the analyte, leading to the formation of pseudomolecular ions such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. The high accuracy of Time-of-Flight (TOF) analyzers, often coupled with MALDI, allows for precise molecular weight determination.

Electrospray Ionization (ESI): ESI is another soft ionization technique suitable for this compound. A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. ESI is particularly useful for analyzing samples from liquid chromatography and can produce multiply charged ions, which can be advantageous for high-molecular-weight compounds, though for a molecule of this size, singly charged species would be predominant.

Expected Molecular Ion Data:

| Ionization Mode | Adduct | Expected m/z |

| Positive | [M+H]⁺ | 234.07 |

| Positive | [M+Na]⁺ | 256.05 |

| Negative | [M-H]⁻ | 232.06 |

Note: These values are calculated based on the chemical formula C₁₂H₁₁NO₄ and the most common isotopes.

Fragmentation Patterns for Structural Confirmation

Key Predicted Fragmentation Pathways:

Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion. This would result in a significant fragment ion.

Loss of Methoxyl Group: The methoxy groups on the phenyl ring are susceptible to fragmentation. The loss of a methyl radical (•CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da) from the resulting phenoxide is a possible pathway. Alternatively, the loss of a methoxy radical (•OCH₃, 31 Da) could occur.

Cleavage of the Cinnamic Backbone: Fragmentation can occur along the propenoic acid chain. Cleavage adjacent to the phenyl ring could lead to the formation of a resonance-stabilized benzylic cation.

Table of Predicted Major Fragments:

| Fragment Structure/Loss | Lost Neutral Mass | Expected Fragment m/z |

| [M-CO₂]⁺ | 44 | 190.08 |

| [M-CH₃]⁺ | 15 | 219.06 |

| [M-OCH₃]⁺ | 31 | 203.06 |

| [M-H₂O]⁺ | 18 | 216.06 |

X-ray Crystallography

As of the current literature survey, a solved crystal structure for this compound has not been reported. The following sections describe the principles of how X-ray crystallography could be applied to elucidate its solid-state structure.

Determination of Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound were grown, this technique would provide detailed information on:

Molecular Conformation: The planarity of the cinnamic acid backbone, the torsion angles between the phenyl ring and the acrylic acid moiety, and the orientation of the methoxy and cyano groups could be precisely determined. This would reveal whether the molecule adopts a planar or a more twisted conformation in the solid state.

Crystal System and Space Group: The analysis would identify the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the unit cell and the arrangement of molecules within it.

Unit Cell Parameters: The dimensions of the unit cell (a, b, c, α, β, γ) would be accurately measured, providing the fundamental repeating unit of the crystal lattice.

Analysis of Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions. X-ray crystallography would allow for a detailed analysis of these forces, which are crucial for understanding the physical properties of the solid. For this compound, the following interactions would be of particular interest:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that these groups would form hydrogen-bonded dimers or chains, which are common motifs in the crystal structures of carboxylic acids.

π-π Stacking: The aromatic phenyl rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The distances and geometries of these interactions could be precisely measured.

Dipole-Dipole Interactions: The polar cyano and carboxyl groups would contribute to dipole-dipole interactions, influencing the orientation of molecules relative to one another.

A detailed crystallographic study would provide a comprehensive picture of the balance of these forces and how they dictate the solid-state architecture of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. While specific studies on Alpha-cyano-3,4-dimethoxycinnamic acid are not extensively detailed in publicly available literature, a wealth of information can be inferred from analyses of structurally similar compounds, such as α-cyano-4-hydroxycinnamic acid (CHCA), α-cyano-3-hydroxycinnamic acid (3CHCA), and trans-4-methoxycinnamic acid. nih.govrsisinternational.org These studies typically utilize the B3LYP functional combined with a basis set like 6-311G(d,p) or 6-31G to achieve a balance between accuracy and computational cost. nih.govrsisinternational.orgdergipark.org.tr

The electronic properties of cinnamic acid derivatives are largely dictated by their conjugated π-system, which includes the phenyl ring and the α,β-unsaturated carboxylic acid group. rsisinternational.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the molecule's reactivity and electronic transitions.

Table 1: Representative Frontier Molecular Orbital Energies for a Related Cinnamic Acid Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.9160 |

| LUMO | -1.6275 |

| Energy Gap (Eg) | 4.2885 |

Data based on DFT calculations for trans-4-methoxycinnamic acid. rsisinternational.org

The rotational freedom around the single bonds in the acrylic acid side chain of cinnamic acid derivatives allows for different conformations, primarily the s-cis and s-trans conformers. scielo.org.mx DFT calculations are used to determine the optimized geometry and total energy of these conformers to identify the most stable structure. For cinnamic acid itself, the s-cis conformer has been found to be more stable than the s-trans by approximately -2.34 kJ/mol. scielo.org.mx

In studies of similar molecules like CHCA, DFT calculations have been used to find the global minimum energy of the optimized structure. For example, the global minimum energy for α-cyano-4-hydroxycinnamic acid (4CHCA) was calculated to be -417594.63 kcal/mol, indicating a high degree of stability. nih.gov The relative stability is influenced by factors like intramolecular hydrogen bonding and resonance effects from substituents on the phenyl ring. nih.gov

Vibrational analysis through DFT calculations allows for the prediction of infrared (IR) and Raman spectra. nih.gov These theoretical spectra can be compared with experimental data to confirm molecular structure and assign specific vibrational modes to functional groups. nih.govnih.gov

For derivatives of α-cyanohydroxycinnamic acid, DFT calculations have shown good agreement with observed Raman peaks. nih.gov Key vibrational modes include:

C≡N Stretch: The cyano group provides a unique and intense peak, typically predicted in the region of 2209-2210 cm⁻¹ and observed experimentally around 2239-2244 cm⁻¹. nih.gov

C=O Stretch: The carbonyl stretching of the carboxylic acid group is a prominent feature in the IR spectrum. scielo.org.mx

C-H Stretch: Aromatic and vinylic C-H stretching modes are typically observed above 3000 cm⁻¹. nih.gov For 4CHCA, these were predicted between 3073-3146 cm⁻¹ and observed between 3021-3156 cm⁻¹. nih.gov

Table 2: Comparison of Predicted and Observed Vibrational Frequencies (cm⁻¹) for Functional Groups in Related α-Cyanocinnamic Acids

| Vibrational Mode | Predicted (DFT) | Observed (Raman) |

|---|---|---|

| C-H Stretch (Aromatic) | 3073 - 3146 | 3021 - 3156 |

| C≡N Stretch | 2209 - 2210 | 2239 - 2244 |

Data based on studies of α-cyano-4-hydroxycinnamic acid (4CHCA) and α-cyano-3-hydroxycinnamic acid (3CHCA). nih.gov

Molecular Docking and Simulation

Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. ajpp.innih.gov

Molecular docking studies on various cinnamic and ferulic acid derivatives have demonstrated their potential to interact with biologically significant receptors. ajpp.infip.org For example, derivatives of ferulic acid (4-hydroxy-3-methoxycinnamic acid) have been docked into the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. fip.org These studies predict the binding affinity, often reported as a free energy of binding (e.g., -8.81 kcal/mol for a potent derivative), and identify key interactions like hydrogen bonds and hydrophobic interactions with specific amino acid residues in the receptor's active site. fip.org

The docking process typically involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). ajpp.in

Preparing the ligand and receptor structures, which includes adding hydrogen atoms and assigning charges. ajpp.in

Using a docking algorithm (e.g., in software like AutoDock) to explore possible binding poses of the ligand within the receptor's binding site. ajpp.inresearchgate.net

Scoring the poses based on binding energy to identify the most favorable interaction. fip.org

The results of such modeling can suggest that this compound could act as an inhibitor or modulator for various protein targets, guiding further experimental validation. ajpp.in

While static docking provides a snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a more detailed view by simulating the movement of atoms over time. researchgate.netnih.gov MD studies can reveal the stability of the ligand-receptor complex, the flexibility of the ligand in the binding pocket, and the role of solvent molecules. researchgate.netnih.gov

In studies of related compounds, MD simulations have been used to assess the stability of the interactions predicted by docking. researchgate.net These simulations can confirm whether key hydrogen bonds and hydrophobic interactions are maintained over a period of nanoseconds. nih.gov Such studies on α-synuclein, a protein implicated in Parkinson's disease, have shown how small molecules can influence the protein's conformational state and aggregation tendencies. nih.gov Although specific MD studies on this compound are not readily found, this methodology represents a critical next step after docking to validate and refine the understanding of its interactions at an atomistic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies can provide valuable insights into the structural features that govern their activity, thereby guiding the design of new molecules with enhanced properties. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from research on broader classes of cinnamic acid derivatives.

Descriptors for Chemical Space Exploration

The exploration of the chemical space of cinnamic acid derivatives in QSAR studies involves the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including its physicochemical, topological, electronic, and steric properties. The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model.

Commonly employed descriptors in the QSAR analysis of cinnamic acid derivatives include:

Constitutional Descriptors: These are the simplest descriptors and are derived directly from the molecular formula. They include molecular weight, number of atoms of a certain type, number of bonds, and ring counts.

Topological Descriptors: These descriptors encode information about the connectivity of atoms within a molecule, represented as a 2D graph. Examples include the Wiener index, Balaban J index, and Kier & Hall connectivity indices. These can be useful in describing the size and shape of the molecule.

Geometrical Descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms. They include molecular surface area, volume, and moments of inertia, providing a more detailed representation of the molecular shape and size.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are crucial for understanding intermolecular interactions. Examples include dipole moment, partial charges on atoms, Highest Occupied Molecular Orbital (HOMO) energy, and Lowest Unoccupied Molecular Orbital (LUMO) energy. For cinnamic acid derivatives, the presence of electron-withdrawing or electron-donating groups can significantly influence their electronic properties and, consequently, their biological activity. mdpi.com

Physicochemical Descriptors: These descriptors are related to the bulk properties of the compound, such as its lipophilicity (logP) and molar refractivity. These are important for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the molecules.

The following table provides a summary of descriptor classes and specific examples relevant to the study of cinnamic acid derivatives.

| Descriptor Class | Specific Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic molecular composition and size. |

| Topological | Wiener Index, Balaban J Index, Connectivity Indices | Atomic connectivity and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Electron distribution and reactivity. |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability. |

Predictive Models for Mechanistic Insights

Once a set of relevant descriptors has been calculated for a series of cinnamic acid derivatives with known biological activities, various statistical and machine learning methods can be employed to build predictive QSAR models. These models not only predict the activity of new, untested compounds but can also offer insights into the underlying mechanisms of action.

Several types of predictive models have been successfully applied in QSAR studies of cinnamic acid derivatives:

Multiple Linear Regression (MLR): This is one of the simplest and most interpretable QSAR methods. nih.gov It establishes a linear relationship between the biological activity and a set of molecular descriptors. The resulting equation can highlight which descriptors have the most significant positive or negative impact on the activity. For instance, a positive coefficient for a descriptor related to lipophilicity would suggest that increasing the lipophilicity of the molecule could enhance its biological activity.

Genetic Function Approximation (GFA) and Genetic Partial Least Squares (GPLS): These are more advanced regression methods that use genetic algorithms to select the most relevant descriptors and build more robust models, especially when dealing with a large number of descriptors. nih.gov

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D descriptors and utilize 3D grid-based fields to represent the steric and electrostatic properties of the molecules. These methods can provide detailed 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity, offering direct guidance for rational drug design.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model for a series of active cinnamic acid derivatives can serve as a 3D query to screen large chemical databases for new potential lead compounds.

Hologram QSAR (HQSAR): This method encodes the 2D molecular structure into a fixed-length molecular hologram. It has the advantage of not requiring 3D alignment of the molecules and can effectively capture fragment-based structural information that contributes to the biological activity. nih.gov

The development of these predictive models for cinnamic acid derivatives has been instrumental in understanding their structure-activity relationships for various biological targets, including their antioxidant, anticancer, and antitubercular activities. nih.govnih.govnih.gov For example, QSAR studies on cinnamic acid analogs as epidermal growth factor receptor (EGFR) inhibitors have shown that electronic properties are key determinants of their activity. alquds.edu Similarly, studies on their antitubercular activity have highlighted the importance of specific physicochemical properties in designing more potent compounds. nih.gov

The insights gained from such predictive models can be summarized in the following table:

| Model Type | Insights Provided | Application in Cinnamic Acid Derivative Research |

| Multiple Linear Regression (MLR) | Identifies key descriptors influencing activity. | Understanding the role of electronic and physicochemical properties in anticancer and antitubercular activity. nih.govalquds.edu |

| 3D-QSAR (CoMFA/CoMSIA) | Provides 3D visualization of favorable and unfavorable structural modifications. | Guiding the design of derivatives with improved binding affinity to a target protein. |

| Pharmacophore Modeling | Defines the essential 3D features for biological activity. | Virtual screening for new lead compounds with similar activity profiles. nih.gov |

| Hologram QSAR (HQSAR) | Identifies important molecular fragments for activity. | Understanding the contribution of different substructures to the overall biological effect. nih.gov |

While direct QSAR modeling of this compound is yet to be extensively reported, the established methodologies and findings from studies on related cinnamic acid derivatives provide a strong foundation for future computational investigations of this specific compound. Such studies would be invaluable in elucidating its mechanism of action and in the rational design of novel analogs with potentially improved therapeutic properties.

Biochemical Interactions and Mechanistic Research in Vitro/cellular Level

Enzyme Interaction Mechanisms

The interaction of alpha-cyano-3,4-dimethoxycinnamic acid with enzymes is a key area of investigation. Research into related cinnamic acid derivatives suggests potential mechanisms of action, although direct studies on this specific compound are not yet widely available.

Substrate Mimicry and Competitive Inhibition Studies

While direct competitive inhibition studies on this compound are not extensively documented, research on its parent compound, 3,4-dimethoxycinnamic acid, has shown involvement in the inhibition of soybean lipoxygenase. This suggests that derivatives of 3,4-dimethoxycinnamic acid may act in a competitive manner with the enzyme's natural substrate. The structural similarities imply that this compound could potentially mimic endogenous substrates, thereby competing for the active site of certain enzymes. However, specific kinetic data to confirm this hypothesis for the alpha-cyano variant is not yet available in the public domain.

Allosteric Modulation Investigations

Currently, there is no specific information available from the conducted research that details investigations into the allosteric modulation of enzymes by this compound.

Molecular Target Identification and Binding Studies (Non-Clinical)

Identifying the specific molecular targets of this compound is crucial for understanding its biological effects. Non-clinical studies are essential in characterizing these interactions.

Ligand-Protein Binding Characterization

Detailed biophysical studies characterizing the binding of this compound to specific protein targets are not yet prevalent in the scientific literature.

Receptor Binding Mechanisms

At present, there are no mechanistic studies available that specifically detail the binding of this compound to specific protein or receptor targets.

Cellular Pathway Modulation (In Vitro Studies)

Investigation of Cellular Signaling Pathways (e.g., ROS-mediated pathways)

The role of cinnamic acid derivatives in modulating intracellular signaling pathways, particularly those involving reactive oxygen species (ROS), is a subject of ongoing research. ROS are critical signaling molecules that, in excess, can lead to oxidative stress and cellular damage. Some phenylpropanoid derivatives of cinnamic acid have been shown to possess both pro-oxidant and anti-oxidant capabilities, which can influence cell fate. nih.gov

For instance, studies on various cinnamic acid derivatives have indicated that the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring are determinant factors for their antioxidant or pro-oxidant activity. nih.gov While specific studies detailing the direct effects of this compound on ROS-mediated pathways are limited, research on the broader class of cinnamic acids suggests that these compounds can influence the expression of redox-sensitive pro-inflammatory cytokines and caspases. nih.gov This modulation of the cellular redox environment is a key mechanism by which these compounds may exert their biological effects.

Apoptosis Induction Mechanisms in Cell Lines

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several derivatives of cinnamic acid have been investigated for their ability to induce apoptosis in cancer cell lines. The mechanisms often involve the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.

A notable example from a closely related compound, alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), demonstrates this principle. In studies involving human breast cancer cell lines (MCF-7, T47D, and MDA-231), treatment with ACCA led to a dose- and time-dependent increase in apoptosis. nih.gov Mechanistic investigations revealed that this was correlated with an increase in the pro-apoptotic protein Bax and a corresponding increase in the Bax/Bcl-2 ratio, which is a critical determinant for the induction of apoptosis. nih.gov The induction of apoptosis by ACCA was found to be independent of the tumor suppressor p53. nih.gov While this data is for a related compound, it provides a plausible mechanistic framework for the pro-apoptotic potential of alpha-cyano-cinnamic acid derivatives.

Table 1: Effect of the Related Compound ACCA on Apoptosis in Breast Cancer Cells

| Cell Line | Key Mechanistic Finding | Reference |

|---|---|---|

| MCF-7 | Induction of apoptosis | nih.gov |

| T47D | Dose- and time-dependent decrease in cell proliferation | nih.gov |

| MDA-231 | Increase in Bax/Bcl-2 ratio | nih.gov |

Cell Cycle Perturbation Analysis (Mechanistic, in cell models)

The cell cycle is a tightly regulated process that governs cell proliferation. Disruption of the cell cycle is a key strategy for anti-cancer therapies. Cinnamic acid derivatives have been shown to interfere with cell cycle progression in various cancer cell lines.

Studies on a range of cinnamic acid esters and amides have demonstrated their cytotoxic effects and their ability to inhibit cell growth by inducing cell death. nih.gov Further analysis of the cell cycle phase distribution indicated that these novel cinnamic acid derivatives can cause cell cycle arrest. nih.gov The presence of an electron-withdrawing group, such as a cyano group, on the aromatic ring of cinnamic acid derivatives has been noted to enhance cytotoxic effects against malignant cell lines. nih.gov While detailed mechanistic studies specifically on this compound are not widely available, the existing research on related compounds suggests that perturbation of the cell cycle is a likely mechanism contributing to its biological activity. For example, some synthetic derivatives of natural cinnamic acids have been shown to induce a G1 phase arrest in colorectal cancer cells. researchgate.net

Metabolomic and Proteomic Applications (as a Research Probe)

The unique chemical properties of certain cinnamic acid derivatives have led to their exploration as tools in metabolomic and proteomic research.

Use in Metabolic Labeling Studies

Currently, there is a lack of available scientific literature describing the use of this compound in metabolic labeling studies. This technique typically involves the introduction of a labeled molecule into a biological system to trace its metabolic fate. While the metabolic pathways of some cinnamic acid derivatives have been investigated in rats, their application as metabolic labeling probes is not a documented area of research. nih.gov

Probe for Protein Affinity Chromatography

While not used in traditional protein affinity chromatography for purification, a closely related compound, alpha-cyano-4-hydroxycinnamic acid (CHCA), has found a significant application as a research probe in proteomics. Specifically, CHCA is widely used as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). acs.orgnih.gov

In this context, CHCA's utility is based on its affinity for peptides. acs.orgnih.gov A sample preparation technique has been developed that integrates sample purification based on the affinity of microcrystalline CHCA for peptides. acs.orgnih.gov This simplifies the analysis of complex peptide mixtures, such as those obtained from enzymatic digests of proteins. acs.orgnih.gov This application, termed "affinity sample preparation," allows for the direct analysis of crude peptide mixtures with minimal prior purification, making it suitable for high-throughput protein identification. acs.orgnih.gov The performance of this method has been demonstrated with in situ proteolytic digests of proteins separated by two-dimensional gel electrophoresis. acs.org

Table 2: Mentioned Compounds | Compound Name | | | :--- | | this compound | | Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | | Bax | | Bcl-2 | | p53 | | 3,4-dimethoxycinnamic acid |

Analytical Methodologies for Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of cinnamic acid derivatives due to its high resolution and sensitivity. It is particularly well-suited for non-volatile and thermally labile compounds like Alpha-cyano-3,4-dimethoxycinnamic acid.

Developing a robust HPLC method is critical for accurately separating this compound from other components in a sample and for assessing its purity. Reversed-phase HPLC (RP-HPLC) is the most common approach.

Method development typically involves the systematic optimization of several key parameters:

Column Selection: A C18 column is frequently the initial choice, offering excellent retention and separation for moderately polar compounds. nih.gov The specific properties of the column, such as particle size and length, are selected to balance separation efficiency with analysis time.

Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous solvent (often with a pH modifier like trifluoroacetic acid or formic acid to ensure the analyte is in a single ionic form) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govunipi.it A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. nih.gov

Flow Rate and Temperature: The flow rate is adjusted to ensure sharp, well-defined peaks without generating excessive backpressure. researchgate.net Column temperature is controlled to improve peak shape and ensure reproducible retention times.

Validation of the developed method is performed according to guidelines from the International Conference on Harmonization (ICH), assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Table 1: Typical HPLC Method Parameters for Cinnamic Acid Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elution of analytes with varying polarities |

| Flow Rate | 0.8 - 1.2 mL/min | Optimize peak shape and analysis time |

| Detection | UV/PDA at ~280-340 nm | Quantification based on UV absorbance |

| Injection Volume | 5 - 20 µL | Introduction of sample onto the column |

Following chromatographic separation, several detection methods can be employed for quantification.

Ultraviolet (UV) and Photodiode Array (PDA) Detection: Due to the presence of a chromophore (the cinnamic acid structure), this compound absorbs UV light. A UV detector set at a specific wavelength of maximum absorbance provides sensitive detection. researchgate.net A PDA detector offers an advantage by acquiring the entire UV-visible spectrum for each peak, which aids in peak identification and purity assessment by comparing the spectrum to that of a known standard. nih.gov Wavelengths around 280 nm are often effective for detecting phenolic acids. researchgate.net

Fluorescence (FL) Detection: For enhanced sensitivity and selectivity, fluorescence detection can be used. ub.edu Although not all cinnamic acid derivatives are naturally fluorescent, derivatization can be performed, or native fluorescence can be exploited if present. FLD is particularly useful for trace analysis in complex matrices as it significantly reduces interferences from non-fluorescent compounds. ub.edu The selection of appropriate excitation and emission wavelengths is crucial for maximizing the signal-to-noise ratio. ub.edu An innovative HPLC method successfully used fluorescence detection for the simultaneous quantification of the related compound alpha-cyano-4-hydroxycinnamic acid and a monoclonal antibody. nih.gov

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds. gcms.cz For compounds like this compound, which are non-volatile due to the polar carboxylic acid group, a chemical modification step is required prior to analysis.

Derivatization is a mandatory step to increase the volatility and thermal stability of polar analytes for GC analysis. jfda-online.comut.ee This process converts the polar functional groups into less polar, more volatile derivatives.

Common derivatization strategies for carboxylic acids include:

Silylation: This is a widely used method where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS esters are significantly more volatile and exhibit improved chromatographic behavior. researchgate.net

Alkylation (Esterification): This involves converting the carboxylic acid into an ester, most commonly a methyl ester. colostate.edu This can be achieved using reagents like diazomethane (B1218177) (which is highly effective but also toxic and explosive) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like BF3. gcms.czcolostate.edu "Flash methylation" using reagents like trimethylanilinium hydroxide (B78521) can occur directly in the hot GC injector. colostate.edu

The choice of derivatization reagent depends on the specific requirements of the analysis, including the need to avoid unwanted side reactions with other functional groups in the molecule. gcms.cz

Table 2: Common Derivatization Reactions for GC Analysis of Carboxylic Acids

| Technique | Reagent Example | Derivative Formed | Advantage |

|---|---|---|---|

| Silylation | BSTFA | Trimethylsilyl (TMS) ester | Versatile and creates stable derivatives |

| Esterification | BF3/Methanol | Methyl ester | Forms stable esters with good volatility |

| Flash Methylation | Trimethylanilinium hydroxide | Methyl ester | Fast, in-injector reaction |

Once the derivatized analyte is separated on the GC column, it can be detected by several methods.

Flame Ionization Detector (FID): The FID is a robust and widely used detector that provides a response proportional to the number of carbon atoms in the analyte. It offers high sensitivity and a wide linear range, making it suitable for quantitative analysis. However, it does not provide structural information for compound identification. ut.ee

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) is the preferred method for definitive identification. ut.ee The MS detector fragments the eluting molecules into characteristic ions, producing a mass spectrum that serves as a "molecular fingerprint." ut.eeunar.ac.id This spectrum can be compared against extensive libraries for confident compound identification. MS also provides sensitive quantification by monitoring specific ion fragments.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Applications

MALDI-MS is a soft ionization technique that allows for the mass analysis of a wide range of molecules, including small organic compounds. While the closely related alpha-cyano-4-hydroxycinnamic acid (CHCA) is famously used as a matrix to facilitate the ionization of other molecules like peptides and proteins, MALDI-MS can also be applied to the direct analysis of this compound itself. nih.govsigmaaldrich.com

In this context, this compound would be the analyte. A different, suitable matrix would be chosen that absorbs the laser energy and promotes the desorption and ionization of the analyte. The technique is particularly valuable for its high speed and tolerance to some impurities. Applications could include the rapid screening of samples or spatial analysis in tissue sections (MALDI Imaging), where it can map the distribution of small molecules. For instance, MALDI-MS imaging has been used to observe the spatial distribution of cocaine and its metabolites in hair samples using CHCA as the matrix. scielo.br A similar approach could be envisioned for mapping the distribution of this compound in biological or material samples.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research on the analytical methodologies for the chemical compound This compound as outlined in the request. The precise applications and detailed methodologies concerning its use as a MALDI matrix, its ionization mechanisms, co-crystallization optimization, and its analysis via hyphenated techniques such as LC-MS/MS and GC-MS are not documented in the accessible resources.

The provided outline requires specific, in-depth information for the following sections, which is not available for "this compound":

Hyphenated Techniques

GC-MS for Volatile Derivative Analysis:Information regarding the analysis of volatile derivatives of this compound using GC-MS is not present in the available literature.

While research exists for structurally related compounds, such as 3,4-dimethoxycinnamic acid (DMCA) and other cinnamic acid derivatives commonly used as MALDI matrices (e.g., α-cyano-4-hydroxycinnamic acid and sinapinic acid), this information cannot be substituted to maintain the scientific accuracy and strict adherence to the requested subject.

Therefore, due to the absence of specific scientific data for "this compound" in the requested analytical contexts, it is not possible to generate the thorough and scientifically accurate article as per the provided instructions and outline.

Future Directions and Research Opportunities

Development of Advanced Synthetic Strategies

While classical methods like the Perkin reaction, Knoevenagel-Doebner condensation, and Claisen condensation have been foundational for synthesizing cinnamic acids, future research should focus on developing more efficient, selective, and environmentally sustainable approaches for Alpha-cyano-3,4-dimethoxycinnamic acid. beilstein-journals.orgjocpr.comnih.gov

Advanced synthetic methodologies to be explored include:

Green Chemistry Approaches: Utilizing greener solvents, such as water, and developing catalytic systems that can be recycled are crucial for sustainable production. beilstein-journals.org For example, methods using reagents like isobutyl chloroformate in water could provide an eco-friendly pathway for creating derivatives. beilstein-journals.org

Enzymatic Synthesis: Biocatalysis, using enzymes like Novozym 435, offers a highly specific and efficient route to synthesizing cinnamic acid esters. jocpr.com Exploring enzymatic pathways could lead to higher yields and purity for this compound and its derivatives under mild reaction conditions. jocpr.com

Palladium-Catalyzed Cross-Coupling Reactions: Heck coupling reactions, which involve the coupling of aryl halides with alkenes using a palladium catalyst, present a powerful tool for constructing the cinnamic acid scaffold with high precision and functional group tolerance. thepharmajournal.com

Flow Chemistry and Mechanochemistry: Continuous flow synthesis can enhance reaction efficiency, safety, and scalability. nih.gov Mechanochemical methods, which use mechanical force to drive reactions, can reduce solvent use and reaction times. nih.gov

| Strategy | Rationale and Potential Advantages | Key Methodologies |

|---|---|---|

| Green Chemistry | Reduces environmental impact through the use of benign solvents and recyclable catalysts. | Aqueous-phase synthesis, use of reusable catalysts like graphene oxide. beilstein-journals.orgnih.gov |

| Enzymatic Synthesis | Offers high selectivity and efficiency under mild conditions, minimizing byproducts. | Lipase-catalyzed esterification (e.g., Novozym 435). jocpr.com |

| Modern Catalysis | Provides high yields and functional group tolerance for complex derivatives. | Heck coupling, borane-catalyzed reactions, C-H olefination. thepharmajournal.comnih.govrsc.org |

Elucidation of Complex Biological Pathways

The biological activities of cinnamic acid derivatives are highly dependent on the nature and position of substituents on the phenyl ring. mdpi.com The presence of two methoxy (B1213986) groups and a cyano group on this compound suggests a unique pharmacological profile that requires detailed investigation. Its structural analog, 3,4-dimethoxycinnamic acid, has shown promise in preventing alpha-synuclein (B15492655) amyloid transformation, relevant to Parkinson's disease. nih.gov Another related compound, α-cyano-4-hydroxy-3-methoxycinnamic acid, has been shown to inhibit proliferation and induce apoptosis in human breast cancer cells. nih.gov

Future research should aim to:

Investigate Anticancer Mechanisms: Building on findings from related compounds, studies should explore its effects on key cancer-related pathways. This includes its potential to inhibit monocarboxylate transporters (MCTs), which are crucial for lactate (B86563) transport in cancer cells, and its ability to modulate apoptotic pathways by affecting proteins like Bax and Bcl-2. plos.org

Explore Neuroprotective Effects: Given the neuroprotective potential of related methoxycinnamic acids, it is critical to investigate whether this compound can modulate pathways involved in neurodegenerative diseases. nih.gov

Determine Metabolic Fate: Understanding the metabolic pathway of the compound is essential. Studies on similar compounds show that methoxylation can increase oral absorption and metabolic stability. mdpi.comnih.gov Research should focus on identifying its metabolites and understanding how the body processes and eliminates the compound, which is crucial for any therapeutic development. nih.govnih.gov

Integration with Systems Biology Approaches

To move beyond a single-target approach, systems biology offers a holistic framework to understand the compound's mechanism of action. slideshare.net By integrating various "omics" data, researchers can build a comprehensive picture of the cellular response to this compound. researchgate.netnih.gov

Key systems biology applications include:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells treated with the compound can reveal the full spectrum of affected biological networks. nih.gov This can help identify novel targets and pathways that would be missed by traditional methods.

Metabolomics: Studying the metabolic profile of cells or organisms after exposure can provide direct insights into how the compound alters cellular metabolism. researchgate.net This is particularly relevant for investigating its effects on energy pathways in cancer cells.

| Approach | Objective | Potential Outcome |

|---|---|---|

| Proteogenomics | Integrate genomic and proteomic data to get a complete view of gene and protein expression changes. nih.gov | Identification of novel drug targets and biomarkers of response. |

| Metabolomics | Profile changes in small-molecule metabolites following compound treatment. | Elucidation of effects on metabolic pathways (e.g., glycolysis, lipid metabolism). |

| Network Pharmacology | Construct and analyze drug-target-disease interaction networks. researchgate.net | Prediction of polypharmacological effects and identification of synergistic drug combinations. |

Exploration of Novel Analytical Applications

Cinnamic acid derivatives are well-established as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. sigmaaldrich.com Specifically, α-cyano-4-hydroxycinnamic acid (CHCA) is a "gold standard" matrix for analyzing peptides and proteins. rutgers.edunih.gov The structural similarity of this compound suggests it could also serve as a valuable analytical tool.

Future research in this area should focus on:

Evaluation as a MALDI Matrix: The parent compound, 3,4-dimethoxycinnamic acid (DMCA), has already been identified as a powerful matrix for imaging low-molecular-weight compounds due to its strong UV absorption and low interference in the lower mass range. acs.orgnih.gov It is crucial to systematically evaluate this compound to determine if the addition of the cyano group enhances these properties, potentially offering improved sensitivity or utility for specific classes of analytes like lipids, metabolites, or peptides. acs.orgnih.gov

Development for High-Resolution Imaging: Aminated cinnamic acid analogs have recently been developed as matrices that enable high spatial resolution (down to 5 μm) in MALDI imaging. nih.gov Research could explore whether modifications to this compound could yield matrices with similar or superior performance for high-resolution tissue imaging.

Use in Nanotechnology-Based Delivery Systems: Related compounds like α-cyano-4-hydroxycinnamic acid have been used as vectors for nanoparticles to target cancer cells that overexpress monocarboxylate transporters. researchgate.net Future studies could explore the use of this compound in designing targeted drug delivery systems.

Table of Mentioned Compounds

Q & A

Q. What are the optimal storage conditions for Alpha-cyano-3,4-dimethoxycinnamic acid to ensure chemical stability?

this compound should be stored in a cool, dry environment, protected from heat and moisture. Stability is maintained under these conditions, but exposure to strong acids/alkalis or oxidizing agents should be avoided due to incompatibility risks. Storage in airtight containers with desiccants is recommended .

Q. What analytical methods are recommended for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is the primary method for purity assessment, with a minimum purity threshold of 98% (HPLC-grade). Additional validation via melting point analysis (204–208°C) and spectral techniques (e.g., NMR, FT-IR) ensures batch consistency .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use personal protective equipment (PPE), including gloves and goggles. Avoid inhalation or skin contact. In case of exposure, rinse affected areas with water and consult a physician. While acute toxicity data are unavailable, precautionary measures should prioritize minimizing exposure .

Advanced Research Questions

Q. How can researchers address data contradictions when this compound is used in synthetic pathways?